molecular formula C12H10BrNO2 B5716639 N-(3-bromophenyl)-2-methyl-3-furamide

N-(3-bromophenyl)-2-methyl-3-furamide

Cat. No. B5716639
M. Wt: 280.12 g/mol
InChI Key: MENZISOLNKKMKR-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-methyl-3-furamide, also known as 3-BP, is a chemical compound that has been the focus of extensive research in recent years due to its potential as an anticancer agent. This compound was first synthesized in the 1980s, and since then, numerous studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.

Mechanism of Action

The exact mechanism of action of N-(3-bromophenyl)-2-methyl-3-furamide is not yet fully understood, but it is believed to involve the inhibition of energy metabolism in cancer cells. Specifically, N-(3-bromophenyl)-2-methyl-3-furamide has been shown to inhibit the activity of enzymes involved in glycolysis, the process by which cancer cells generate energy. This inhibition leads to a decrease in ATP production, ultimately resulting in cell death.
Biochemical and Physiological Effects
In addition to its effects on energy metabolism, N-(3-bromophenyl)-2-methyl-3-furamide has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which tumors grow new blood vessels to supply nutrients and oxygen. Furthermore, N-(3-bromophenyl)-2-methyl-3-furamide has been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its anticancer activity.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-bromophenyl)-2-methyl-3-furamide as a research tool is its selectivity towards cancer cells, which allows for the study of cancer cell metabolism and the development of new cancer therapies. However, one limitation of N-(3-bromophenyl)-2-methyl-3-furamide is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-(3-bromophenyl)-2-methyl-3-furamide. One area of focus is the development of new formulations and delivery methods to improve the efficacy and safety of this compound. Another area of research is the investigation of N-(3-bromophenyl)-2-methyl-3-furamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3-bromophenyl)-2-methyl-3-furamide and to identify potential biomarkers for patient selection and monitoring.

Synthesis Methods

The synthesis of N-(3-bromophenyl)-2-methyl-3-furamide involves the reaction of 3-bromophenylamine with 2-methyl-3-furoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of N-(3-bromophenyl)-2-methyl-3-furamide, which can be purified using standard chromatographic techniques.

Scientific Research Applications

The potential of N-(3-bromophenyl)-2-methyl-3-furamide as an anticancer agent has been the focus of much scientific research. Studies have shown that this compound has selective toxicity towards cancer cells, making it a promising candidate for cancer therapy. In addition, N-(3-bromophenyl)-2-methyl-3-furamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells.

properties

IUPAC Name

N-(3-bromophenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-8-11(5-6-16-8)12(15)14-10-4-2-3-9(13)7-10/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENZISOLNKKMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-2-methylfuran-3-carboxamide

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